molecular formula C10H16O6 B3275691 Methyl-2-deoxy-beta-D-ribofuranoside diacetate CAS No. 62853-55-8

Methyl-2-deoxy-beta-D-ribofuranoside diacetate

Cat. No.: B3275691
CAS No.: 62853-55-8
M. Wt: 232.23 g/mol
InChI Key: MBNZXGFEXJLTGC-IVZWLZJFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-deoxy-beta-D-ribofuranoside diacetate typically involves the acetylation of Methyl-2-deoxy-beta-D-ribofuranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

    Catalyst: Pyridine or other bases to neutralize the acetic acid formed during the reaction

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: Methyl-2-deoxy-beta-D-ribofuranoside diacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous acid/base, it can hydrolyze to form Methyl-2-deoxy-beta-D-ribofuranoside and acetic acid.

    Oxidation: Can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water, dilute acids (HCl, H2SO4), or bases (NaOH)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Nucleophiles such as amines, alcohols

Major Products:

    Hydrolysis: Methyl-2-deoxy-beta-D-ribofuranoside and acetic acid

    Oxidation: Corresponding aldehydes or acids

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl-2-deoxy-beta-D-ribofuranoside diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

  • Methyl-2-deoxy-beta-D-ribofuranoside
  • Methyl-beta-D-ribofuranoside
  • 2-Deoxy-D-ribose

Comparison: Methyl-2-deoxy-beta-D-ribofuranoside diacetate is unique due to its acetylated form, which provides different reactivity and solubility properties compared to its non-acetylated counterparts. The acetyl groups can be selectively removed, offering a versatile approach to modify the compound for various applications.

Properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNZXGFEXJLTGC-IVZWLZJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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